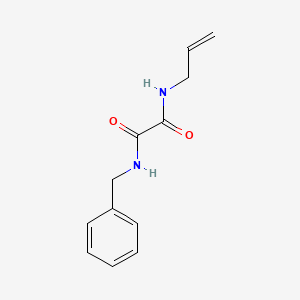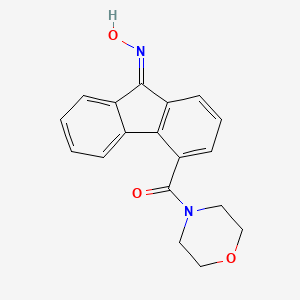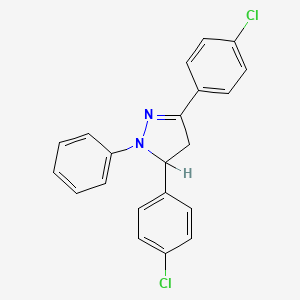methanone](/img/structure/B5917963.png)
[4-(benzylamino)-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(benzylamino)-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BPTM and has a molecular formula of C24H18F3N2O.
Mécanisme D'action
BPTM exerts its anticancer activity by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC plays a crucial role in the regulation of gene expression and is overexpressed in many types of cancer cells. By inhibiting HDAC, BPTM prevents the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTM has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, BPTM has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPTM in lab experiments is its specificity for HDAC. Unlike other HDAC inhibitors, BPTM specifically targets a subset of HDAC enzymes, which reduces the risk of off-target effects. However, one of the limitations of using BPTM is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of BPTM. One area of research is in the development of new drugs that are based on the structure of BPTM. Another area of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPTM and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, [4-(benzylamino)-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone is a promising compound that has potential applications in various areas of scientific research, particularly in the development of new drugs for the treatment of cancer. Its specificity for HDAC and its anti-inflammatory and antioxidant properties make it an attractive candidate for further study. However, further research is needed to fully understand its biochemical and physiological effects and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of BPTM involves the reaction of 4-(chloromethyl)-2-(trifluoromethyl)pyridine with benzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product, BPTM.
Applications De Recherche Scientifique
BPTM has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. BPTM has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways that are essential for their survival.
Propriétés
IUPAC Name |
[4-(benzylamino)-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O/c21-20(22,23)19-17(18(26)15-9-5-2-6-10-15)16(11-12-24-19)25-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZWYZUBSXKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)

![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)
![1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)



![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)

![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)